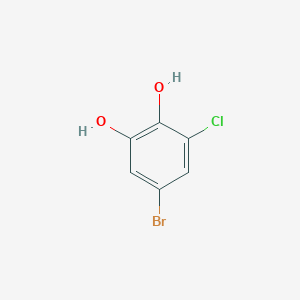

5-Bromo-3-chlorobenzene-1,2-diol

Description

Overview of Dihalo-substituted Benzene-1,2-diols in Chemical Research

Dihalo-substituted benzene-1,2-diols are a significant subclass of halogenated catechols, characterized by the presence of two halogen atoms on the catechol ring. This substitution pattern offers a powerful tool for chemists to fine-tune the electronic and steric properties of the molecule. The nature and position of the halogen atoms (e.g., chlorine, bromine) can influence the acidity of the hydroxyl groups, the molecule's reactivity in subsequent reactions, and its potential for forming specific intermolecular interactions. bldpharm.com

In chemical research, these compounds are primarily utilized as versatile building blocks. The halogen atoms serve as reactive handles for a variety of cross-coupling reactions, such as Suzuki-Miyaura and Stille couplings, enabling the formation of carbon-carbon bonds and the construction of more complex molecular architectures. The catechol moiety, with its two hydroxyl groups, can act as a ligand for metal centers, be a precursor to quinones through oxidation, or undergo etherification to introduce further diversity. uky.eduuni-stuttgart.de The combination of these reactive sites on a single scaffold allows for intricate and regioselective synthetic strategies.

Significance of 5-Bromo-3-chlorobenzene-1,2-diol in Contemporary Synthetic Methodology

Within the family of dihalo-substituted catechols, this compound stands out as a compound with considerable synthetic potential. Its structure, featuring both a bromine and a chlorine atom at positions meta to each other and ortho and para to the hydroxyl groups, provides distinct reactivity at multiple sites.

The synthesis of this compound has been reported from 5-bromo-3-chloro-2-hydroxybenzaldehyde. uni-stuttgart.de This transformation involves an oxidation reaction where the aldehyde group is converted into a hydroxyl group, a process akin to the Dakin oxidation. uni-stuttgart.de

The significance of this particular dihalo-catechol lies in its capacity to undergo selective and sequential reactions. The differential reactivity of the C-Br and C-Cl bonds, a common feature in halogenated compounds, can be exploited in stepwise cross-coupling reactions. This allows for the controlled introduction of different substituents at specific positions on the aromatic ring, making it a valuable intermediate in the synthesis of intricately substituted aromatic compounds. While extensive, specific applications in total synthesis are not widely documented in publicly available literature, its structural motifs are found in molecules explored for various biological activities. For instance, halogenated catechols have been investigated for their antimicrobial properties. nih.gov

Historical Context and Evolution of Research on Substituted Catechols

The study of catechol and its derivatives has a rich history, dating back to the 19th century when it was first isolated from the destructive distillation of the plant extract catechin. Initially, research focused on understanding its fundamental properties and reactivity. The development of synthetic methods to produce catechols, such as the hydroxylation of phenol (B47542) or the hydrolysis of 2-substituted phenols, paved the way for more extensive investigations. ncsu.edu

The introduction of halogen atoms onto the catechol ring marked a significant evolution in the field. This advancement was driven by the need to create more complex and functionally diverse molecules. Halogenation not only modifies the intrinsic properties of the catechol core but also provides synthetic handles for further elaboration. nih.gov

In recent decades, research has shifted towards more sophisticated and sustainable methods for synthesizing substituted catechols. Chemoenzymatic approaches, which combine the selectivity of biological catalysts with the efficiency of chemical reactions, have gained prominence. smolecule.com For example, bacterial dioxygenase-catalysed oxidation of monosubstituted benzenes can produce enantiopure cis-dihydrodiols, which can then be converted to the corresponding catechols. smolecule.com Furthermore, novel one-pot syntheses and metal-free catalytic systems are being developed to streamline the production of these valuable compounds, making them more accessible for applications in drug discovery and materials science. uni-stuttgart.denih.gov The ongoing evolution of synthetic methodologies continues to expand the toolkit available to chemists for the preparation and application of substituted catechols.

Compound Data Tables

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| IUPAC Name | This compound | sigmaaldrich.com |

| Molecular Formula | C₆H₄BrClO₂ | sigmaaldrich.com |

| Molecular Weight | 223.45 g/mol | sigmaaldrich.com |

| Canonical SMILES | C1=C(C=C(C(=C1O)O)Cl)Br | sigmaaldrich.com |

| InChIKey | MITREKDXHAESMR-UHFFFAOYSA-N | sigmaaldrich.com |

Table 2: Related Dihalo-Substituted Benzene-1,2-diols

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Notes |

| 3-Bromo-5-chlorobenzene-1,2-diol | C₆H₄BrClO₂ | 223.45 | Isomer of the title compound with different substitution pattern. nih.gov |

| 4,5-Dichlorocatechol | C₆H₄Cl₂O₂ | 179.00 | Used in studies of bacterial dehalogenation. |

| 5-Bromo-3-fluorobenzene-1,2-diol | C₆H₄BrFO₂ | 207.00 | Building block for complex organic molecules. |

Structure

3D Structure

Properties

IUPAC Name |

5-bromo-3-chlorobenzene-1,2-diol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4BrClO2/c7-3-1-4(8)6(10)5(9)2-3/h1-2,9-10H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MITREKDXHAESMR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1O)O)Cl)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4BrClO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.45 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 5 Bromo 3 Chlorobenzene 1,2 Diol

Strategies for ortho-Dihydroxylation of Halogenated Benzenes

The introduction of two adjacent hydroxyl groups (a catechol moiety) onto a pre-halogenated benzene (B151609) ring is a key step in synthesizing compounds like 5-bromo-3-chlorobenzene-1,2-diol. This can be accomplished through various direct and indirect chemical methods, as well as highly selective enzymatic routes.

Direct chemical ortho-dihydroxylation of halogenated benzenes is often challenging due to the deactivating nature of halogen substituents, which makes the aromatic ring less susceptible to electrophilic attack. However, several methods have been developed to overcome these limitations.

Organometallic Routes: One indirect approach involves the use of organometallic intermediates. For instance, a dihalogenated benzene can be converted into an organolithium or Grignard reagent, followed by reaction with a suitable oxygen source. However, achieving regioselective dihydroxylation can be complex and may require the use of directing groups.

Transition Metal-Catalyzed Hydroxylation: Modern methods include direct C-H hydroxylation catalyzed by transition metals like palladium or iron. nih.govrsc.org These reactions can offer high selectivity, sometimes guided by directing groups, to install hydroxyl groups at specific positions on the aromatic ring. nih.gov For example, an iron-based catalyst has been shown to effectively hydroxylate aromatic rings using hydrogen peroxide as the oxidant, with selectivity patterns that mirror electrophilic aromatic substitution. rsc.org

Oxidation of Halophenols: An alternative strategy begins with a halophenol, which is then oxidized to introduce the second hydroxyl group. Reagents like potassium peroxymonosulfate (Oxone) or Fremy's salt can be employed, though control of regioselectivity can be a significant hurdle, often leading to mixtures of isomers.

Chemoenzymatic synthesis has emerged as a powerful tool, leveraging the high selectivity of enzymes for specific transformations. mdpi.comnih.gov Arene dioxygenase enzymes, in particular, are highly effective for the dihydroxylation of aromatic compounds. researchgate.netrsc.org

The process utilizes microbial organisms, often recombinant strains of E. coli, that overexpress dioxygenase enzymes like toluene (B28343) dioxygenase (TDO). researchgate.net These enzymes catalyze the cis-dihydroxylation of the aromatic ring, converting substrates like chlorobenzene or bromobenzene into the corresponding chiral cis-1,2-dihydrocatechols. researchgate.netthieme-connect.com These dihydrodiols are versatile chiral intermediates that can be rearomatized to form the desired catechol product. researchgate.netwikipedia.org This enzymatic approach is prized for its exceptional regio-, stereo-, and enantioselectivity, often providing access to enantiomerically pure compounds that are difficult to obtain through traditional chemical synthesis. researchgate.net The enzymatic reaction typically targets the ortho and meta positions of a substituted benzene ring. nih.gov

| Method | Description | Advantages | Disadvantages |

|---|---|---|---|

| Direct Chemical Oxidation | Uses strong oxidizing agents or transition metal catalysts to directly install hydroxyl groups on the arene ring. rsc.org | Potentially fewer steps. | Often lacks regioselectivity; harsh reaction conditions; requires directing groups for control. nih.gov |

| Indirect Chemical Routes | Involves multi-step processes such as nucleophilic aromatic substitution on activated halobenzenes. | Can provide good control over regiochemistry if suitable precursors are available. | Longer synthetic routes; may require harsh reagents (e.g., strong bases). |

| Enzymatic Dihydroxylation | Uses dioxygenase enzymes from microorganisms to form cis-dihydrodiol precursors, which are then aromatized. researchgate.netresearchgate.net | Excellent regio-, stereo-, and enantioselectivity; mild, environmentally friendly conditions. researchgate.net | Substrate specificity can be a limitation; requires fermentation and biocatalyst handling. |

Targeted Bromination and Chlorination Protocols for Catechol Derivatives

Introducing bromine and chlorine atoms at specific positions on a catechol framework requires careful selection of halogenating agents and reaction conditions to control the regiochemical outcome. The strong activating and ortho-, para-directing nature of the hydroxyl groups dominates the reactivity of the catechol ring.

N-Bromosuccinimide (NBS) is a widely used reagent for the regioselective bromination of activated aromatic compounds, including phenols and catechols. wikipedia.orgmissouri.edu It serves as a convenient and safer source of electrophilic bromine compared to elemental bromine. chemicalbook.com The outcome of the bromination is highly dependent on the solvent and the presence of other substituents on the ring.

For a substrate like 3-chlorocatechol, the two hydroxyl groups strongly activate the positions ortho and para to them. The chlorine atom, being an ortho-, para-director but a deactivator, will also influence the position of bromination. The directing effects combine to favor bromination at the C5 position, which is para to one hydroxyl group and ortho to the other, leading to the desired this compound. The use of non-polar solvents typically favors electrophilic substitution on the aromatic ring. mdpi.com Various protocols have been developed to enhance regioselectivity, sometimes employing catalysts or specific solvent systems like ionic liquids to achieve high yields of a single isomer. mdpi.combeilstein-journals.org

| Agent | Abbreviation | Typical Use | Selectivity Notes |

|---|---|---|---|

| N-Bromosuccinimide | NBS | Electrophilic bromination of activated arenes (phenols, anilines). wikipedia.orgmissouri.edu | Generally provides good regioselectivity; can be tuned by solvent and temperature. mdpi.comnih.gov |

| Elemental Bromine | Br₂ | General purpose bromination, often with a Lewis acid catalyst for less activated rings. | Highly reactive, can lead to over-bromination and mixtures of isomers if not carefully controlled. |

| Copper(II) Bromide | CuBr₂ | Used for bromination of anilines and other electron-rich aromatics, often in ionic liquids. beilstein-journals.org | Can offer high para-selectivity under mild conditions. beilstein-journals.org |

| Tetrabutylammonium Tribromide | TBATB | Mild brominating agent for phenols and other activated systems. | Known for high para-selectivity in the bromination of phenols. researchgate.net |

The synthesis of this compound inherently involves sequential halogenation. The order in which the halogens are introduced is critical. One viable strategy involves starting with a precursor that already contains one halogen and the diol (or a protected version).

For example, starting with 3-chlorobenzene-1,2-diol (3-chlorocatechol), a regioselective bromination can be performed as the final step. The directing effects of the existing chloro and hydroxyl groups must be carefully considered to predict and control the site of the second halogenation. Alternatively, a synthesis could start from a di-halogenated benzene, such as 1-bromo-3-chlorobenzene, which is then subjected to ortho-dihydroxylation. Patents describe processes for preparing related polysubstituted halogenated benzenes, highlighting the industrial importance of controlling sequential halogenation steps. google.comgoogle.com In complex polysubstituted arenes, activating and deactivating groups compete, and achieving high regioselectivity often requires multi-step procedures involving protecting groups or directed ortho-metalation to ensure the correct placement of each substituent.

Synthesis via Oxidative Transformations

Oxidative transformations are fundamental to the synthesis of catechols. These methods can involve the direct oxidation of an aromatic C-H bond or the oxidation of a precursor molecule.

As discussed previously, the enzymatic dihydroxylation of a dihalogenated benzene is a prime example of a synthetic route that relies on an oxidative transformation to create the diol functionality. researchgate.net This biocatalytic oxidation is highly valued for its precision and mild conditions.

Chemically, the direct oxidation of a dihalogenated benzene like 1-bromo-3-chlorobenzene to the corresponding catechol is a formidable challenge. More practical oxidative routes often involve the oxidation of a corresponding phenol (B47542). For example, 3-chloro-5-bromophenol could be subjected to oxidation to install the second hydroxyl group. Various reagents are known for the oxidation of phenols to catechols, including those based on peroxides or persulfates, often mediated by metal catalysts. The Dakin reaction, involving the oxidation of an ortho- or para-hydroxyaryl aldehyde or ketone with hydrogen peroxide, represents an indirect oxidative route to forming a catechol. Furthermore, various methods exist for the oxidation of primary and secondary alcohols to carboxylic acids or ketones, showcasing the breadth of oxidative transformations in organic synthesis. organic-chemistry.org

Dakin Oxidation of Precursors (e.g., 5-bromo-3-chloro-2-hydroxybenzaldehyde)

The Dakin oxidation is a reliable and widely used method for synthesizing benzenediols from ortho- or para-hydroxylated phenyl aldehydes or ketones. wikipedia.org This organic redox reaction utilizes hydrogen peroxide in a basic solution to oxidize the carbonyl group, ultimately replacing it with a hydroxyl group. wikipedia.org For the synthesis of this compound, a suitable precursor is 5-bromo-3-chloro-2-hydroxybenzaldehyde.

The reaction proceeds through a well-established mechanism. It begins with the nucleophilic addition of a hydroperoxide ion (from H₂O₂) to the aldehyde's carbonyl carbon, forming a tetrahedral intermediate. wikipedia.org This intermediate then undergoes a rearrangement where the aryl group migrates, leading to the formation of a phenyl ester. Finally, this ester is hydrolyzed by the base, yielding the target benzenediol (catechol) and a carboxylate salt as a byproduct. wikipedia.org

Table 1: Dakin Oxidation of 5-bromo-3-chloro-2-hydroxybenzaldehyde

| Precursor | Reagents | Product | Byproduct |

|---|

The Dakin oxidation is closely related to the Baeyer-Villiger oxidation and provides a direct route to catechols, which are important intermediates in the synthesis of pharmaceuticals and other biologically active compounds. wikipedia.orgalfa-chemistry.com

Peroxide-mediated Oxidations in Complex Systems

Peroxide-mediated oxidations encompass a range of reactions that use peroxide compounds, most commonly hydrogen peroxide, to introduce oxygen atoms into a molecule. The Dakin oxidation is a specific example of such a process. wikipedia.org These methods are valuable for their ability to functionalize aromatic rings under relatively mild conditions.

In more complex systems, the efficiency and selectivity of peroxide oxidations can be influenced by various factors:

Catalysis: The reaction can be performed under acidic or basic conditions. wikipedia.org While the traditional Dakin reaction uses a base, acid-catalyzed variants exist that proceed through a similar mechanism involving the protonation of the carbonyl oxygen followed by nucleophilic attack by hydrogen peroxide. wikipedia.org

Solvent System: The choice of solvent can affect reaction rates and yields. Different solvents may be employed to improve the solubility of reactants or to facilitate the desired reaction pathway.

Substituent Effects: The electronic properties of other functional groups on the aromatic ring can influence the rate-limiting steps of the oxidation, which include the nucleophilic addition of the hydroperoxide and the subsequent aryl migration. wikipedia.org

For the synthesis of this compound, these parameters would be optimized to ensure high conversion of the starting aldehyde and minimize the formation of unwanted side products. Research into organocatalytic Dakin oxidations, for example using flavin catalysts, has shown promise for preparing catechols under mild alkaline conditions, further expanding the utility of peroxide-mediated methods. alfa-chemistry.com

Green Chemistry Approaches in this compound Synthesis

Green chemistry principles aim to design chemical processes that are environmentally benign, reducing waste and minimizing the use of hazardous substances. jocpr.com These principles are increasingly applied to the synthesis of fine chemicals like this compound.

Solvent-Free and Catalytic Methods

A key goal of green chemistry is to reduce or eliminate the use of volatile organic solvents, which contribute to environmental pollution.

Solvent-Free Reactions: Some synthetic transformations can be conducted without a solvent, particularly in large-scale industrial processes. For related halogenated compounds, patent literature describes processes that can be carried out without an organic solvent, which offers a favorable environmental profile and reduces processing steps. google.com

Catalytic Methods: Catalysts are used to increase the rate and selectivity of a reaction without being consumed in the process. This allows reactions to occur under milder conditions (e.g., lower temperature) and can reduce the formation of byproducts. The use of catalysts is a cornerstone of green chemistry. researchgate.net For instance, instead of stoichiometric amounts of a base, catalytic amounts could potentially be used, thereby reducing waste. In related preparations, Lewis acids or mineral acids are used catalytically in bromination steps. google.com

Applying these principles to the synthesis of this compound could involve exploring solid-state reactions or using recyclable catalysts to improve the environmental footprint of the Dakin oxidation or other synthetic steps.

Sustainable Synthetic Pathways and Atom Economy Considerations

Sustainability in chemical synthesis is evaluated using several metrics, with atom economy being one of the most important. jocpr.comprimescholars.com

Atom Economy: This concept, central to green chemistry, measures the efficiency of a reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. jocpr.com The ideal atom economy is 100%, meaning no atoms are wasted as byproducts. primescholars.com Addition and rearrangement reactions are examples of processes that can achieve 100% atom economy. primescholars.com

The atom economy of the Dakin oxidation, while a useful reaction, is inherently less than 100% because it generates a carboxylate byproduct.

Table 2: Atom Economy Analysis of the Dakin Oxidation

| Reactants | Desired Product | Atoms Incorporated into Product | Wasted Atoms (Byproduct) |

|---|

A sustainable synthetic pathway seeks to maximize atom economy, reduce the E-factor (which quantifies waste generated), and utilize renewable feedstocks and energy-efficient processes. researchgate.net Therefore, while the Dakin oxidation is a powerful tool, future research into alternative, more atom-economical routes to this compound, such as direct hydroxylation pathways, would represent a significant advance in sustainable chemistry.

Chemical Reactivity and Transformative Chemistry of 5 Bromo 3 Chlorobenzene 1,2 Diol

Electrophilic Aromatic Substitution Reactions: A Realm of Postulation

The electron-rich nature of the catechol ring system suggests that 5-Bromo-3-chlorobenzene-1,2-diol would be susceptible to electrophilic aromatic substitution. The directing effects of the substituents would play a crucial role in determining the position of incoming electrophiles. The hydroxyl groups are strongly activating and ortho-, para-directing. However, the positions ortho and para to the hydroxyl groups are already substituted. The bromine and chlorine atoms are deactivating yet ortho-, para-directing. The interplay of these electronic effects would dictate the outcome of any substitution reaction.

Further Halogenation (Bromination, Chlorination)

Predictably, the introduction of additional halogen atoms onto the aromatic ring of this compound would proceed under standard electrophilic halogenation conditions, likely employing reagents such as bromine (Br₂) or chlorine (Cl₂) in the presence of a Lewis acid catalyst. The activating effect of the two hydroxyl groups would facilitate this reaction. The position of further substitution would be governed by the combined directing effects of the existing substituents.

Nitration Reactions

Nitration of this compound, typically carried out with a mixture of nitric acid and sulfuric acid, would introduce a nitro (-NO₂) group onto the aromatic ring. The strong activating effect of the catechol hydroxyls suggests that this reaction would proceed readily, although the harsh acidic conditions could potentially lead to oxidation of the catechol ring. The regiochemical outcome would be a subject of interest, dictated by the directing influences of the hydroxyl and halogen substituents.

Nucleophilic Aromatic Substitution and Derivative Formation: An Untapped Potential

The presence of two halogen atoms on the aromatic ring opens the possibility for nucleophilic aromatic substitution (SNAAr) reactions, a cornerstone of modern synthetic chemistry for the formation of new carbon-heteroatom bonds.

Reactivity under Nucleophilic Conditions

Generally, aryl halides are unreactive towards nucleophiles unless the aromatic ring is activated by strong electron-withdrawing groups. In this compound, the electron-donating hydroxyl groups would disfavor classical SNAAr mechanisms. However, under specific conditions, such as the use of strong nucleophiles or transition-metal catalysis, substitution could potentially be achieved.

Substitution of Halogen Atoms (Bromine and Chlorine)

The differential reactivity of the C-Br and C-Cl bonds could potentially allow for selective substitution. The C-Br bond is generally weaker than the C-Cl bond, suggesting that bromine might be more readily displaced under certain nucleophilic conditions, particularly in transition-metal-catalyzed cross-coupling reactions. This would offer a pathway to a variety of derivatives by introducing different nucleophiles at this position.

Oxidation and Reduction Chemistry: Exploring the Catechol Core

The catechol unit is redox-active and its chemistry in this compound is expected to be a dominant feature of the molecule's reactivity.

The oxidation of catechols to the corresponding ortho-quinones is a well-established transformation. This process can be achieved using a variety of oxidizing agents. The resulting 5-bromo-3-chloro-1,2-benzoquinone would be a highly reactive species, capable of participating in various cycloaddition and Michael addition reactions, making it a valuable intermediate for the synthesis of more complex molecules.

Conversely, the reduction of the aromatic ring is less common but could potentially be achieved under forcing conditions, such as high-pressure hydrogenation. More likely, chemoselective reduction of the halogen atoms could be explored using specific catalytic systems, leading to the formation of 3-chlorobenzene-1,2-diol or 5-bromobenzene-1,2-diol.

Controlled Oxidation of Catechol Moiety

The catechol moiety of this compound is susceptible to oxidation, a characteristic transformation of dihydroxybenzenes. wikipedia.org The presence of hydroxyl groups in an ortho relationship facilitates the removal of electrons to form the corresponding o-benzoquinone derivative. This oxidation can be achieved using a variety of oxidizing agents. For instance, substituted catechols can be electrochemically oxidized to their respective quinones. nih.gov The reaction proceeds through the formation of a semiquinone radical intermediate.

The specific reactivity of this compound in oxidation reactions is influenced by the electron-withdrawing nature of the halogen substituents. These substituents can impact the redox potential of the catechol system. While specific studies on the controlled oxidation of this compound are not extensively documented in readily available literature, the general principles of catechol oxidation suggest that reagents like Fremy's salt or hypervalent iodine compounds could be employed to achieve this transformation. nih.gov The resulting 5-bromo-3-chloro-1,2-benzoquinone would be a highly reactive species, amenable to further synthetic manipulations such as Diels-Alder reactions or Michael additions.

Selective Reduction Pathways

The selective reduction of this compound can be approached by targeting either the aromatic ring or the halogen substituents. Catalytic hydrogenation, a common method for the reduction of aromatic systems, would likely lead to the saturation of the benzene (B151609) ring to afford the corresponding bromochloro-cyclohexane-1,2-diol. However, achieving selectivity in the reduction of the halogen atoms presents a greater challenge due to the similar nature of the carbon-halogen bonds.

The relative reactivity of aryl halides in reduction reactions often follows the trend I > Br > Cl. This suggests that, under carefully controlled conditions, it might be possible to selectively reduce the carbon-bromine bond while leaving the carbon-chlorine bond intact. This could potentially be achieved using specific catalytic systems, such as palladium on carbon (Pd/C) with a suitable hydrogen source, or through hydride transfer reagents. The choice of solvent and reaction temperature would be critical in modulating the selectivity of such a transformation. Deamination of related bromo-chloro-iodo-anilines has been achieved using isoamyl nitrite (B80452) in DMF, suggesting that diazotization followed by reduction could be a potential, albeit indirect, route for selective dehalogenation. google.com

Metal-Mediated Cross-Coupling Reactions

The presence of two distinct halogen atoms on the aromatic ring of this compound makes it an excellent substrate for various metal-mediated cross-coupling reactions. These reactions offer powerful methods for the construction of carbon-carbon and carbon-heteroatom bonds, enabling the synthesis of a wide array of more complex molecules. The differential reactivity of the C-Br and C-Cl bonds is a key factor in achieving selective functionalization. Generally, the carbon-bromine bond is more reactive towards oxidative addition in palladium-catalyzed cycles than the carbon-chlorine bond. beilstein-journals.orgnih.gov

Suzuki-Miyaura Cross-Coupling for Arylation

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis for the formation of biaryl compounds. libretexts.orgyoutube.com This palladium-catalyzed reaction couples an organoboron reagent, typically a boronic acid or its ester, with an organic halide. youtube.com In the case of this compound, the higher reactivity of the C-Br bond allows for selective arylation at the 5-position under appropriate conditions.

The general catalytic cycle for the Suzuki-Miyaura reaction involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by transmetalation with the organoboron species and subsequent reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. libretexts.org The choice of palladium catalyst, ligand, base, and solvent system is crucial for achieving high yields and selectivity. Bulky and electron-rich phosphine (B1218219) ligands have been shown to be particularly effective in promoting these couplings. nih.gov

While specific examples detailing the Suzuki-Miyaura coupling of this compound are not prevalent in the literature, the established principles of this reaction strongly suggest its applicability. A typical reaction would involve treating the diol with an arylboronic acid in the presence of a palladium catalyst, such as Pd(PPh₃)₄ or a combination of a palladium precursor like Pd(OAc)₂ and a phosphine ligand, and a base like potassium carbonate or cesium carbonate. The reaction would likely be carried out in a solvent mixture such as toluene (B28343)/water or dioxane/water.

| Reactant 1 | Reactant 2 | Catalyst System | Base | Solvent | Product |

| This compound | Arylboronic Acid | Pd(PPh₃)₄ or Pd(OAc)₂/Ligand | K₂CO₃ or Cs₂CO₃ | Toluene/H₂O or Dioxane/H₂O | 5-Aryl-3-chlorobenzene-1,2-diol |

This table represents a generalized protocol based on established Suzuki-Miyaura reaction principles.

Other Palladium-Catalyzed Transformations

Beyond the Suzuki-Miyaura reaction, this compound is a potential substrate for a variety of other palladium-catalyzed transformations, offering further avenues for molecular diversification.

The Heck reaction , which couples aryl halides with alkenes, could be employed to introduce a vinyl group at the 5-position. nih.govwikipedia.orgorganic-chemistry.orgthieme-connect.de This reaction typically involves a palladium catalyst, a base, and often a phosphine ligand. wikipedia.org The Sonogashira coupling allows for the formation of a carbon-carbon bond between an aryl halide and a terminal alkyne, providing access to arylethynyl compounds. wikipedia.orglibretexts.orgnrochemistry.comorganic-chemistry.orgresearchgate.net This reaction is usually co-catalyzed by copper(I) salts. wikipedia.orgnrochemistry.com The Buchwald-Hartwig amination provides a powerful method for the formation of carbon-nitrogen bonds, enabling the synthesis of arylamines from aryl halides. wikipedia.orglibretexts.orgorganic-chemistry.orgbeilstein-journals.orgnih.gov This reaction utilizes a palladium catalyst with specific phosphine ligands to couple an amine with the aryl halide.

Given the differential reactivity of the C-Br and C-Cl bonds, these reactions could likely be performed selectively at the more reactive C-Br position. This would allow for the sequential functionalization of the molecule, first at the 5-position and subsequently, under more forcing conditions, at the 3-position.

| Reaction | Coupling Partner | Catalyst System | Key Features | Potential Product |

| Heck Reaction | Alkene | Pd(OAc)₂ / Ligand | Forms a C(sp²)-C(sp²) bond | 5-Vinyl-3-chlorobenzene-1,2-diol |

| Sonogashira Coupling | Terminal Alkyne | Pd catalyst / Cu(I) cocatalyst | Forms a C(sp²)-C(sp) bond | 5-Alkynyl-3-chlorobenzene-1,2-diol |

| Buchwald-Hartwig Amination | Amine | Pd catalyst / Ligand | Forms a C(sp²)-N bond | 5-Amino-3-chlorobenzene-1,2-diol |

This table illustrates potential palladium-catalyzed transformations of this compound based on established methodologies.

Functionalization of Hydroxyl Groups

The two hydroxyl groups of the catechol moiety are key sites for further chemical modification through reactions such as esterification and etherification. These transformations can be used to protect the hydroxyl groups, to alter the solubility and electronic properties of the molecule, or to introduce new functional handles for subsequent reactions.

Esterification and Etherification Reactions

Esterification of this compound can be achieved by reacting it with acyl chlorides or acid anhydrides in the presence of a base. This would lead to the formation of the corresponding mono- or di-ester derivatives. The choice of stoichiometry and reaction conditions would determine the degree of esterification. For example, using one equivalent of an acylating agent might favor the formation of the mono-ester, while an excess would likely lead to the di-ester.

Etherification , the formation of an ether linkage, can be accomplished through a Williamson ether synthesis, where the diol is first deprotonated with a base to form the corresponding phenoxide(s), which then act as nucleophiles to displace a halide from an alkyl halide. The reactivity of the two hydroxyl groups may be similar, potentially leading to a mixture of mono- and di-ethers. Selective mono-etherification could potentially be achieved by using a bulky alkylating agent or by employing specific protecting group strategies.

While specific literature detailing the esterification and etherification of this compound is scarce, the general reactivity of catechols in these transformations is well-established.

| Reaction | Reagent | Conditions | Product |

| Esterification | Acyl chloride or Acid anhydride | Base (e.g., pyridine, triethylamine) | Mono- or Di-ester |

| Etherification | Alkyl halide | Base (e.g., K₂CO₃, NaH) | Mono- or Di-ether |

This table provides generalized conditions for the functionalization of the hydroxyl groups based on standard organic chemistry principles.

Chelation and Complexation with Metal Centers (Ligand Design)

The 1,2-diol functionality of this compound, also known as 5-bromo-3-chlorocatechol, provides a prime site for chelation and complexation with a variety of metal centers. Catecholate ligands, formed by the deprotonation of the two hydroxyl groups, are known to form stable complexes with a wide range of metal ions. The electronic properties of the catechol ring, influenced by the presence of electron-withdrawing bromo and chloro substituents, are expected to modulate the coordination properties of this ligand.

The design of ligands based on substituted catechols is a significant area of research in coordination chemistry. The substituents on the catechol ring can be tailored to fine-tune the electronic and steric properties of the resulting metal complexes, influencing their reactivity, redox potentials, and catalytic activity. For instance, in the context of biomimetic chemistry, iron complexes with catecholate ligands are studied as models for catechol dioxygenase enzymes. nih.gov The nature of the substituents on the catechol ring can affect the mode of ring cleavage in these model systems.

The potential of this compound as a ligand can be inferred from the behavior of other halogenated catechols. For example, the coordination of various substituted catechols to metal ions like iron(III) has been extensively studied to understand the mechanism of iron release from ferritin. nih.gov It has been shown that catechols can directly chelate iron(III) without necessarily reducing it to iron(II). nih.gov The bromo and chloro groups in this compound would likely enhance the acidity of the hydroxyl protons, potentially facilitating complex formation.

Table 1: Potential Metal Chelation with this compound

| Metal Ion | Potential Coordination Mode | Potential Application Area |

| Fe(III) | Bidentate (catecholate) | Biomimetic catalysis, Iron chelation therapy |

| Cu(II) | Bidentate (catecholate) | Catalysis, Model complexes for copper enzymes |

| Ti(IV) | Bidentate (catecholate) | Polymerization catalysis, Material science |

| Mn(II/III/IV) | Bidentate (catecholate) | Redox-active complexes, Catalysis |

| Zn(II) | Bidentate (catecholate) | Lewis acid catalysis, Luminescent materials |

This table is illustrative and based on the known coordination chemistry of catechols. Specific experimental data for this compound is not available in the cited literature.

Ring Transformations and Cyclization Reactions

The catechol moiety of this compound is a versatile precursor for the synthesis of various heterocyclic systems. The two adjacent hydroxyl groups can react with a range of bifunctional electrophiles to form fused ring systems. The presence of the bromo and chloro substituents can influence the reactivity of the catechol nucleus and the properties of the resulting heterocyclic products.

One of the most common cyclization reactions involving catechols is the formation of benzodioxoles . This is typically achieved by reacting the catechol with a dihalomethane or a ketone/aldehyde in the presence of a suitable catalyst. For example, the reaction of a catechol with acetone (B3395972) can yield a 2,2-dimethyl-1,3-benzodioxole (B81077) derivative. The synthesis of various substituted benzodioxoles, including brominated ones, has been reported, highlighting the feasibility of this transformation. prepchem.comchemicalbook.comprepchem.comresearchgate.net

Another important class of heterocyclic compounds that can be synthesized from catechols are phenoxazines . The condensation of a catechol with a 2-aminophenol (B121084) derivative is a classical method for the synthesis of the phenoxazine (B87303) core. nih.gov The reaction conditions can be varied to achieve the desired substitution pattern on the resulting phenoxazine. The synthesis of phenoxazines from substituted catechols and aminophenols is a well-established route to these valuable heterocyclic systems which have applications in dye chemistry and materials science. nih.govchemrxiv.org

The reactivity of the hydroxyl groups in this compound would allow for these and other cyclization reactions. The electron-withdrawing nature of the halogen substituents may affect the nucleophilicity of the hydroxyl groups, potentially requiring specific catalytic systems or reaction conditions to achieve high yields.

Table 2: Potential Heterocyclic Derivatives from this compound

| Reagent | Resulting Heterocycle | General Reaction Type |

| Dichloromethane (CH₂Cl₂) | 6-Bromo-4-chloro-1,3-benzodioxole | Williamson ether synthesis |

| Acetone ((CH₃)₂CO) | 6-Bromo-4-chloro-2,2-dimethyl-1,3-benzodioxole | Acetal formation |

| Phosgene (COCl₂) | 6-Bromo-4-chloro-1,3-benzodioxol-2-one | Carbonate formation |

| 2-Aminophenol | Substituted Bromochlorophenoxazine | Condensation |

This table outlines potential synthetic transformations based on general reactions of catechols. Specific experimental validation for this compound is not available in the cited literature.

The synthesis of other heterocyclic systems, such as benzofurans, can also be envisaged, although this would typically involve more complex multi-step synthetic sequences starting from this compound. sciepub.com The halogen atoms on the benzene ring also offer sites for further functionalization via cross-coupling reactions, which could be performed before or after the formation of the heterocyclic ring, thus expanding the chemical space accessible from this starting material.

Advanced Spectroscopic and Structural Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the precise molecular structure of organic compounds. For 5-bromo-3-chlorobenzene-1,2-diol, both ¹H and ¹³C NMR would provide critical information about the electronic environment of the hydrogen and carbon atoms, respectively.

¹H NMR and ¹³C NMR Analysis for Structural Elucidation

The ¹H NMR spectrum of this compound is expected to show distinct signals for the two aromatic protons and the two hydroxyl protons. The chemical shifts of the aromatic protons would be influenced by the electron-withdrawing effects of the bromine and chlorine substituents, as well as the electron-donating hydroxyl groups. The coupling patterns between the aromatic protons would provide information about their relative positions on the benzene (B151609) ring. The hydroxyl protons would likely appear as broad singlets, and their chemical shift could be concentration and solvent-dependent.

The ¹³C NMR spectrum would display six distinct signals corresponding to the six carbon atoms of the benzene ring, confirming the asymmetry of the molecule. The carbons bearing the hydroxyl, bromine, and chlorine substituents would exhibit characteristic chemical shifts influenced by the electronegativity of these atoms.

Table 1: Predicted ¹H NMR Data for this compound

| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |

|---|---|---|---|

| H-4 | 7.2 - 7.4 | d | ~2.0 |

| H-6 | 6.9 - 7.1 | d | ~2.0 |

| OH-1 | Variable | br s | - |

| OH-2 | Variable | br s | - |

Note: This is a predicted data table based on known substituent effects on benzene rings. Actual experimental values may vary.

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon | Predicted Chemical Shift (ppm) |

|---|---|

| C-1 | 145 - 150 |

| C-2 | 140 - 145 |

| C-3 | 115 - 120 |

| C-4 | 120 - 125 |

| C-5 | 110 - 115 |

| C-6 | 118 - 123 |

Note: This is a predicted data table based on known substituent effects on benzene rings. Actual experimental values may vary.

2D NMR Techniques for Connectivity and Stereochemical Assignment

To definitively assign the proton and carbon signals and to confirm the connectivity of the molecule, two-dimensional (2D) NMR techniques would be employed.

COSY (Correlation Spectroscopy): This experiment would establish the correlation between coupled protons, confirming the connectivity of the aromatic protons.

HSQC (Heteronuclear Single Quantum Coherence): This experiment would correlate each proton with the carbon atom to which it is directly attached.

Vibrational Spectroscopy (Infrared and Raman)

Infrared (IR) Spectroscopic Fingerprinting

The IR spectrum of this compound would be characterized by specific absorption bands corresponding to the vibrational modes of its functional groups. A broad band in the region of 3200-3600 cm⁻¹ would be indicative of the O-H stretching vibrations of the hydroxyl groups. The C-O stretching vibrations would likely appear in the 1200-1300 cm⁻¹ region. Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while the C=C stretching vibrations of the benzene ring would produce a series of peaks in the 1450-1600 cm⁻¹ region. The C-Br and C-Cl stretching vibrations would be observed in the fingerprint region, typically below 1000 cm⁻¹.

Raman Spectroscopy for Molecular Vibrations

Raman spectroscopy, being complementary to IR spectroscopy, would provide further insights into the molecular vibrations. The symmetric vibrations of the benzene ring are often more intense in the Raman spectrum. The C-Br and C-Cl stretching vibrations would also be observable and could help in confirming the substitution pattern.

Table 3: Expected Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| O-H | Stretching | 3200 - 3600 (broad) |

| Aromatic C-H | Stretching | 3000 - 3100 |

| Aromatic C=C | Stretching | 1450 - 1600 |

| C-O | Stretching | 1200 - 1300 |

| C-Cl | Stretching | 600 - 800 |

| C-Br | Stretching | 500 - 600 |

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information from its fragmentation pattern.

The mass spectrum of this compound would show a molecular ion peak corresponding to its molecular weight. Due to the presence of bromine and chlorine isotopes (⁷⁹Br, ⁸¹Br and ³⁵Cl, ³⁷Cl), the molecular ion peak would appear as a characteristic cluster of peaks. The relative intensities of these isotopic peaks would confirm the presence of one bromine and one chlorine atom in the molecule.

High-resolution mass spectrometry (HRMS) would provide the exact mass of the molecular ion, allowing for the determination of the elemental formula with high accuracy. The fragmentation pattern in the mass spectrum would arise from the cleavage of the molecule upon ionization. Common fragmentation pathways for this compound would likely involve the loss of the hydroxyl groups, bromine, and chlorine atoms, as well as the fragmentation of the aromatic ring.

Table 4: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 5-bromo-3-chlorocatechol |

| 1-Bromo-3-chloro-4,5-dihydroxybenzene |

High-Resolution Mass Spectrometry for Molecular Formula Confirmation

High-resolution mass spectrometry (HRMS) is a powerful and indispensable technique for the unambiguous confirmation of a compound's molecular formula. Unlike low-resolution mass spectrometry which provides the nominal mass, HRMS measures the mass-to-charge ratio (m/z) of an ion with extremely high accuracy, typically to four or five decimal places. This precision allows for the determination of the elemental composition of the molecule.

For this compound, the theoretical exact mass can be calculated based on the most abundant isotopes of its constituent atoms (¹²C, ¹H, ¹⁶O, ³⁵Cl, and ⁷⁹Br). The molecular formula is C₆H₄BrClO₂.

Table 1: Theoretical Isotopic Mass Data for this compound

| Isotope | Abundance (%) | Atomic Mass (Da) |

| ¹²C | 98.93 | 12.00000 |

| ¹H | 99.985 | 1.00783 |

| ¹⁶O | 99.762 | 15.99491 |

| ³⁵Cl | 75.77 | 34.96885 |

| ³⁷Cl | 24.23 | 36.96590 |

| ⁷⁹Br | 50.69 | 78.91834 |

| ⁸¹Br | 49.31 | 80.91629 |

An experimental HRMS analysis of a pure sample of this compound would be expected to yield a measured m/z value that closely matches the calculated theoretical exact mass. The high accuracy of the measurement would allow for the differentiation between other potential molecular formulas that might have the same nominal mass. The characteristic isotopic pattern resulting from the presence of both chlorine and bromine atoms would further serve to confirm the elemental composition.

Fragmentation Patterns and Structural Insights

In addition to providing the molecular weight, mass spectrometry can offer significant insights into the structure of a molecule through the analysis of its fragmentation patterns. When a molecule is ionized in the mass spectrometer, the resulting molecular ion can be unstable and break apart into smaller, charged fragments. The pattern of these fragments is often characteristic of the compound's structure.

For this compound, the fragmentation would likely be influenced by the substituted benzene ring and the hydroxyl groups. Common fragmentation pathways for aromatic compounds include the loss of substituents and cleavage of the aromatic ring. The presence of the hydroxyl groups might lead to the loss of water (H₂O). The bromine and chlorine atoms would also influence the fragmentation, and their characteristic isotopic patterns would be observable in the fragment ions.

Table 2: Plausible Mass Spectrometric Fragments for this compound

| Fragment Ion | Plausible Neutral Loss | Structural Implication |

| [M-H₂O]⁺ | H₂O | Presence of two hydroxyl groups |

| [M-Br]⁺ | Br | Loss of the bromine atom |

| [M-Cl]⁺ | Cl | Loss of the chlorine atom |

| [M-CO]⁺ | CO | Cleavage of the catechol ring |

By carefully analyzing the masses and relative abundances of these fragment ions, chemists can piece together the structural puzzle of the molecule, confirming the connectivity of the atoms.

X-ray Crystallography and Solid-State Analysis

Single-Crystal X-ray Diffraction for Absolute Structure Determination

To perform single-crystal X-ray diffraction, a high-quality, single crystal of this compound would be required. This crystal is then mounted in an X-ray diffractometer and irradiated with a beam of X-rays. The electrons in the atoms of the crystal diffract the X-rays, producing a unique diffraction pattern of spots. By analyzing the positions and intensities of these spots, a three-dimensional electron density map of the crystal can be generated, from which the positions of the individual atoms can be determined.

The resulting structural data would provide definitive confirmation of the connectivity of the bromine, chlorine, and two hydroxyl groups on the benzene ring. It would also reveal the precise bond lengths and angles, offering insights into the electronic effects of the substituents on the aromatic ring. Furthermore, the analysis would elucidate the conformation of the molecule in the solid state, including the orientation of the hydroxyl groups.

Table 3: Hypothetical Crystallographic Data for this compound

| Parameter | Hypothetical Value |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| a (Å) | 8.5 |

| b (Å) | 12.3 |

| c (Å) | 5.4 |

| α (°) | 90 |

| β (°) | 90 |

| γ (°) | 90 |

| Volume (ų) | 563.5 |

| Z | 4 |

Hirshfeld Surface Analysis for Intermolecular Interactions

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal lattice, based on the data obtained from X-ray diffraction. The Hirshfeld surface is a three-dimensional surface defined around a molecule in a crystal, which separates it from its neighbors. By mapping various properties onto this surface, such as the distance to the nearest nucleus inside and outside the surface, one can gain a detailed understanding of the intermolecular contacts.

Table 4: Potential Intermolecular Interactions for this compound from Hirshfeld Analysis

| Interaction Type | Donor | Acceptor | Significance |

| Hydrogen Bonding | O-H | O | Strong interaction influencing crystal packing |

| Halogen Bonding | C-Br | O, Cl | Directional interaction involving the bromine atom |

| Halogen Bonding | C-Cl | O, Br | Directional interaction involving the chlorine atom |

| π-π Stacking | Benzene Ring | Benzene Ring | Contributes to the stability of the crystal lattice |

This detailed analysis of intermolecular forces is vital for understanding the physical properties of the compound, such as its melting point and solubility.

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to predicting the electronic properties and reactivity of molecules from first principles.

Density Functional Theory (DFT) Studies on Electronic Structure and Reactivity

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. For this compound, DFT calculations would be instrumental in determining its molecular geometry, electronic properties, and predicting its reactivity. These calculations typically involve optimizing the molecular structure to find its lowest energy state and then computing various electronic descriptors.

DFT studies on similar substituted catechols and halogenated aromatics reveal that the type and position of substituents significantly influence the electronic environment of the benzene ring and the hydroxyl groups. The electron-withdrawing nature of the bromine and chlorine atoms is expected to lower the energy of the molecular orbitals and increase the acidity of the hydroxyl protons compared to unsubstituted catechol.

Illustrative DFT-Calculated Properties:

The following table presents hypothetical, yet representative, data for the electronic properties of this compound, as would be expected from DFT calculations at a common level of theory (e.g., B3LYP/6-311+G**). This data is based on trends observed in computational studies of analogous compounds.

| Property | Expected Value | Significance |

| Total Energy | Varies with basis set | A measure of the molecule's stability. |

| Dipole Moment | ~2-3 Debye | Indicates the overall polarity of the molecule, influencing solubility and intermolecular interactions. |

| HOMO Energy | ~ -6.5 to -7.0 eV | The energy of the Highest Occupied Molecular Orbital; relates to the ability to donate electrons (nucleophilicity). |

| LUMO Energy | ~ -1.5 to -2.0 eV | The energy of the Lowest Unoccupied Molecular Orbital; relates to the ability to accept electrons (electrophilicity). |

| HOMO-LUMO Gap | ~ 4.5 to 5.5 eV | A key indicator of chemical reactivity and kinetic stability. A larger gap suggests lower reactivity. |

Note: These values are illustrative and would need to be confirmed by specific DFT calculations for this compound.

Molecular Orbital Analysis

Analysis of the frontier molecular orbitals, the HOMO and LUMO, is crucial for understanding a molecule's reactivity.

Highest Occupied Molecular Orbital (HOMO): For this compound, the HOMO is expected to be localized primarily on the catechol ring and the oxygen atoms of the hydroxyl groups. This is because the lone pairs of the oxygen atoms are higher in energy than the pi-system of the benzene ring, making these sites the most nucleophilic and susceptible to electrophilic attack or oxidation.

Lowest Unoccupied Molecular Orbital (LUMO): The LUMO is anticipated to be distributed over the aromatic ring, with significant contributions from the antibonding orbitals associated with the carbon-halogen bonds. This distribution indicates that the ring itself, particularly the carbon atoms bearing the halogen substituents, could be susceptible to nucleophilic attack under certain conditions.

Conformational Analysis and Molecular Dynamics Simulations

These computational techniques provide insight into the three-dimensional structure and dynamic behavior of molecules.

Prediction of Stable Conformations (e.g., MMX Calculations)

The presence of two hydroxyl groups on the benzene ring allows for different spatial orientations, or conformations, due to rotation around the C-O bonds. Molecular Mechanics (MMX) calculations, a faster computational method than DFT, are often employed to explore the potential energy surface and identify stable conformers.

For this compound, the primary conformational isomerism would involve the relative orientation of the two hydroxyl groups. The most stable conformations would likely be those that allow for intramolecular hydrogen bonding between the two hydroxyl groups, or those that minimize steric repulsion between the hydroxyl groups and the adjacent halogen substituents. Studies on similar diols have shown that intramolecular hydrogen bonds can significantly stabilize certain conformations. uni-stuttgart.de

Dynamic Behavior and Intermolecular Interactions

Molecular dynamics (MD) simulations can model the movement of atoms and molecules over time, providing a detailed picture of the dynamic behavior of this compound in a condensed phase (liquid or solid). These simulations would be crucial for understanding how molecules of this compound interact with each other and with solvent molecules.

Key intermolecular interactions expected to be observed include:

Hydrogen Bonding: The hydroxyl groups are strong hydrogen bond donors and acceptors, leading to the formation of extensive hydrogen-bonded networks in the solid state or in protic solvents.

Halogen Bonding: The bromine and chlorine atoms can act as halogen bond donors, interacting with electron-rich atoms (like the oxygen of a hydroxyl group) on neighboring molecules. Computational studies on other halogenated benzenes have highlighted the importance of these interactions in crystal packing and molecular recognition. nih.gov

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is a powerful tool for investigating the pathways of chemical reactions, allowing for the determination of transition state structures and activation energies. For this compound, this approach could be used to elucidate the mechanisms of various potential reactions.

For instance, the oxidation of the catechol moiety to the corresponding o-quinone is a common reaction for this class of compounds. Computational modeling could map out the reaction pathway for this transformation, identifying the key intermediates and transition states. By calculating the energy barriers for different possible mechanisms (e.g., stepwise vs. concerted), the most likely reaction pathway can be determined. Studies on the electrochemical oxidation of other catechols have successfully used computational methods to correlate electronic structure with reactivity.

Similarly, the mechanisms of electrophilic substitution on the aromatic ring or nucleophilic substitution of the halogen atoms could be investigated. These models would provide valuable, atom-level detail that is often difficult to obtain through experimental means alone.

Theoretical and Computational Investigations of 5 Bromo 3 Chlorobenzene 1,2 Diol

Theoretical and Computational Investigations

Computational chemistry provides a powerful lens through which to understand the intrinsic properties of this compound. DFT has become a principal tool in this endeavor, enabling the calculation of various molecular descriptors that govern the compound's reactivity. The presence of both bromine and chlorine atoms as substituents on the catechol ring introduces significant electronic effects, which can be quantitatively assessed through computational models. These calculations are crucial for predicting how the molecule will behave in different chemical environments and for designing new materials and catalysts.

One area of significant interest is the oxidation of catechols, a process of fundamental importance in both biological and industrial contexts. acs.orgnih.govresearchgate.netebi.ac.uk Computational studies on substituted catechols have demonstrated that electron-withdrawing groups, such as halogens, can influence the oxidation potential and the stability of the resulting semiquinone and quinone species. nih.gov For this compound, theoretical investigations can elucidate the precise impact of its specific substitution pattern on these properties.

Transition state theory is a cornerstone of understanding chemical reaction rates. Computational methods, especially DFT, are instrumental in locating and characterizing the transition state (TS) structures of reactions involving this compound. The transition state represents the highest energy point along the reaction coordinate, and its geometry and energetic properties are critical for determining the activation energy of a reaction.

While specific transition state analyses for reactions of this compound are not extensively documented in the literature, studies on similar substituted catechols provide a framework for understanding what such an analysis would entail. For instance, in the oxidation of catechols, the reaction mechanism can proceed through various pathways, each with its own distinct transition state. nih.gov Computational models can map out the potential energy surface of these reactions, identifying the lowest energy pathway and the structure of the corresponding transition state.

The table below illustrates a hypothetical transition state analysis for the oxidation of a substituted catechol, based on computational studies of related compounds. The data presented are representative of the types of parameters that are calculated to characterize a transition state.

| Parameter | Description | Representative Value |

| Geometry | Key bond lengths and angles in the transition state structure. | C-O bond lengths elongating, O-H bond breaking. |

| Vibrational Frequencies | The vibrational modes of the transition state. A single imaginary frequency confirms a true first-order saddle point. | One imaginary frequency (e.g., -1500 cm⁻¹) corresponding to the reaction coordinate. |

| Activation Energy (Ea) | The energy barrier that must be overcome for the reaction to occur, calculated as the energy difference between the transition state and the reactants. | Values typically range from 10 to 30 kcal/mol for catechol oxidation. |

| Zero-Point Vibrational Energy (ZPVE) Correction | A correction to the electronic energy to account for the vibrational energy of the molecule at 0 K. | Typically a few kcal/mol. |

This table is illustrative and based on general findings for substituted catechols. Specific values for this compound would require dedicated computational studies.

The analysis of the transition state can also provide insights into the electronic nature of the reaction. For example, the distribution of charge and spin density in the transition state can reveal the extent of electron transfer and the radical character of the species involved. acs.org

Beyond the transition state, computational chemistry allows for the calculation of a full suite of kinetic and thermodynamic parameters that govern a chemical reaction. These parameters provide a comprehensive picture of both the feasibility and the rate of a given transformation.

Thermodynamic Parameters:

Thermodynamic parameters such as the change in Gibbs free energy (ΔG), enthalpy (ΔH), and entropy (ΔS) determine the spontaneity and equilibrium position of a reaction. DFT calculations can provide these values with a high degree of accuracy. For instance, the thermodynamics of catechol oxidation and complexation with metal ions have been successfully studied using these methods. nih.govrsc.org The electron-withdrawing nature of the bromo and chloro substituents in this compound is expected to influence the thermodynamics of its reactions, a hypothesis that can be quantitatively tested through computation. nih.gov

Kinetic Parameters:

Kinetic parameters, most notably the rate constant (k), are derived from the activation energy obtained from transition state analysis. The Arrhenius equation and its more sophisticated formulations within transition state theory allow for the calculation of reaction rates at different temperatures. Computational studies on the reactions of phenols and catechols have shown how substituent effects modulate these kinetic parameters. nih.govacs.org For example, the rate of hydrogen atom abstraction from the hydroxyl groups of a catechol is highly dependent on the electronic properties of the ring substituents.

The following table provides an example of the types of kinetic and thermodynamic data that can be obtained from computational studies of a reaction involving a substituted catechol.

| Parameter | Description | Representative Value Range |

| ΔG (Gibbs Free Energy of Reaction) | The overall change in free energy, indicating the spontaneity of the reaction. | Can be positive or negative depending on the specific reaction. |

| ΔH (Enthalpy of Reaction) | The change in heat content of the system. | Can be exothermic (negative) or endothermic (positive). |

| ΔS (Entropy of Reaction) | The change in the degree of disorder of the system. | Varies depending on the change in the number of molecules and their freedom of motion. |

| k (Rate Constant) | A measure of the reaction rate. | Highly dependent on the activation energy and temperature. |

| Bond Dissociation Enthalpy (BDE) | The enthalpy change upon homolytic cleavage of a bond, often calculated for the O-H bonds in catechols. | Typically in the range of 80-90 kcal/mol for phenolic O-H bonds. |

This table is illustrative and based on general findings for substituted catechols. Specific values for this compound would require dedicated computational studies.

Advanced Applications in Chemical Synthesis and Materials Science

Role as a Versatile Building Block in Organic Synthesis

The potential of 5-Bromo-3-chlorobenzene-1,2-diol as a building block in organic chemistry is suggested by its structure. The diol (catechol) group is a classic precursor for forming heterocycles, and the halogen atoms provide sites for cross-coupling reactions. However, a thorough search of the scientific literature did not yield specific examples of its use in this capacity.

Precursor in Multistep Synthesis

There are no documented instances in peer-reviewed literature of this compound being used as a starting material or intermediate in the multistep synthesis of more complex molecules. While related halogenated phenols and catechols are common in synthetic pathways, the specific application of this compound has not been reported.

Scaffold for Complex Molecular Architectures

The rigid, functionalized benzene (B151609) ring of this compound makes it a theoretical candidate for use as a scaffold. This would involve using the molecule as a core unit onto which other chemical moieties are attached to build larger, three-dimensional structures. Nevertheless, no research has been published that demonstrates the practical application of this compound as a molecular scaffold.

Applications in Ligand Chemistry and Coordination Compounds

The catechol moiety is a well-known chelating agent for various metal ions, forming stable coordination complexes. The electronic properties of such ligands can be fine-tuned by the substituents on the aromatic ring. The electron-withdrawing bromine and chlorine atoms on this compound would theoretically modulate the binding affinity and redox properties of the resulting metal complexes.

Design and Synthesis of New Ligands

While the synthesis of ligands from substituted catechols is a common practice in coordination chemistry, no studies have been found that specifically utilize this compound for the design or synthesis of new ligands.

Development of Advanced Materials

Substituted phenols and catechols can be used as monomers for the synthesis of specialty polymers, such as polyethers or polycarbonates, with tailored thermal or optical properties. The bromine atom could also allow for post-polymerization modification or the introduction of flame-retardant properties. However, there is no available research describing the use of this compound in the development of any advanced materials.

Polymer and Supramolecular Chemistry Applications

The unique structure of this compound, featuring a catechol core with both bromo and chloro substituents, makes it a valuable building block in polymer and supramolecular chemistry. The catechol moiety is well-known for its strong adhesive properties and ability to form complexes with metal ions, while the halogen atoms introduce specific functionalities that can direct assembly and enhance material properties. cncb.ac.cnmdpi.com

In polymer science, halogenated catechols are utilized as monomers or as adhesive moieties for creating functional polymers with tailored characteristics. cncb.ac.cnnih.gov For instance, catechol derivatives can be incorporated into hydrogels, copolymers, and coatings. cncb.ac.cnnih.gov The catechol group, inspired by the adhesive proteins of marine mussels, provides strong adhesion to a variety of surfaces. mdpi.com When halogenated, these monomers can impart additional properties, such as antimicrobial activity. Research on halogenated dopamine (B1211576) methacrylamide (B166291), a related catechol derivative, has shown that incorporating chloro- and bromo-functionalized catechols into polymers results in materials with significant antimicrobial efficacy against both Gram-positive and Gram-negative bacteria. cncb.ac.cnnih.gov This suggests that polymers synthesized using this compound could exhibit similar enhanced functionalities, making them suitable for applications like advanced coatings and biomedical adhesives. cncb.ac.cnmdpi.com

In supramolecular chemistry, the directed and specific interactions of halogen atoms are exploited to construct complex, well-ordered assemblies. Halogen bonding, a noncovalent interaction between an electrophilic region on a halogen atom and a nucleophilic site, is a key tool in crystal engineering and the design of functional materials. nih.govacs.org The presence of both bromine and chlorine on the benzene ring of this compound offers distinct sites for halogen bonding. These interactions are highly directional, more so than typical hydrogen bonds, and their strength can be tuned by changing the halogen atom. nih.gov This allows for precise control over the self-assembly of molecules into larger structures like films, liquid crystals, and molecular containers. The hydrophobicity of halogen bonds also makes them particularly effective in aqueous environments. nih.gov Studies on pillar acs.orgarene-based supramolecular polymers have demonstrated that halogen-halogen interactions are pivotal in the formation and stability of these assemblies. nih.gov

Influence of Halogenation on Material Properties

The introduction of halogen atoms—in this case, bromine and chlorine—onto the catechol backbone has a profound influence on the resulting material's properties. This strategy is widely used to optimize polymers for specific applications, including flame retardancy, thermal stability, and electronic performance. nih.gov

One of the most significant benefits of halogenating polymers is the enhancement of flame retardancy. Halogenated polymers, upon decomposition, release halogen radicals that can effectively interrupt the radical chain reactions of combustion, thereby inhibiting or extinguishing the flame. Brominated compounds are particularly effective in this regard and can improve the thermal stability of polymers compared to their chlorinated counterparts. Therefore, incorporating this compound into a polymer matrix is a promising strategy for developing materials with superior fire safety characteristics.

Halogenation also modifies the physicochemical and electronic properties of materials. The presence of halogens increases a molecule's hydrophobicity and lipophilicity. nih.gov In the context of supramolecular polymerization, the nature of the halogen can dictate the assembly pathway and the stability of the resulting structure. acs.orgresearchgate.net For example, studies on platinum complexes showed that changing the halogen from chlorine to bromine to iodine altered the energetic landscape of self-assembly, leading to different molecular packings. acs.org

Furthermore, halogenation is an effective method for tuning the electronic properties of organic materials used in applications like solar cells. nih.govacs.org Introducing electron-withdrawing halogen atoms can lower the energy levels of the highest occupied molecular orbital (HOMO) of a polymer. acs.orgacs.org This adjustment of energy levels can lead to improved performance in organic electronic devices. Research on D-A polymers demonstrated that fluorination and chlorination of the polymer backbone significantly enhanced the efficiency of all-polymer solar cells by improving charge transfer and mobility. nih.govacs.org This indicates that the specific halogenation pattern of this compound could be leveraged to fine-tune the optoelectronic properties of novel semiconductor materials.

Table of Research Findings on Halogenated Compounds

| Feature | Influence of Halogenation | Relevant Application |

|---|---|---|

| Adhesion | Catechol moiety provides strong, moisture-resistant adhesion to various surfaces. cncb.ac.cnmdpi.com | Bioadhesives, protective coatings |

| Antimicrobial Activity | Halogenated catechols exhibit broad-spectrum antimicrobial properties by disrupting bacterial cell processes. cncb.ac.cnnih.gov | Antimicrobial coatings, medical implants |

| Flame Retardancy | Halogenated polymers release radicals upon decomposition, inhibiting combustion reactions. | Fire-resistant materials, electronics housing |

| Supramolecular Assembly | Halogen atoms act as directional controllers (via halogen bonding) for self-assembly. nih.govnih.gov | Crystal engineering, functional materials |

| Electronic Properties | Lowers HOMO energy levels, enhances charge mobility, and improves device efficiency. nih.govacs.orgacs.org | Organic solar cells, semiconductors |

| Thermal Stability | Brominated polymers often show better thermal stability compared to chlorinated versions. | High-performance polymers |

Future Research Directions and Perspectives

Emerging Synthetic Methodologies for Halogenated Catechols

The synthesis of halogenated catechols is moving beyond traditional methods toward more efficient, selective, and environmentally benign approaches. While classical routes include the hydrolysis of substituted dihalobenzenes or the demethylation of compounds like guaiacol, contemporary research is focused on novel strategies. orgsyn.org

One promising area is biocatalysis, which utilizes recombinant microorganisms. For instance, Escherichia coli JM109 (pDTG602), which expresses enzymes like toluene (B28343) dioxygenase (TDO) and dihydrocatechol dehydrogenase (DHCD), can directly convert aromatic precursors into functionalized catechols. researchgate.net This method offers a green alternative to traditional chemical syntheses, which often require harsh conditions. researchgate.net

Electrochemical synthesis represents another significant frontier. nih.govrsc.org Green electrochemical oxidation of catechol in the presence of various nucleophiles has been shown to produce new catechol derivatives in high yields and purity, often using water as a solvent and avoiding hazardous reagents. nih.govrsc.org Furthermore, direct halogenation of catechol-containing molecules, such as dopamine (B1211576) methacrylamide (B166291) (DMA), using reagents like N-chlorosuccinimide (NCS) or N-bromosuccinimide (NBS) provides a straightforward, multi-step process to create halogenated catechol derivatives for polymer applications. nih.gov

Exploration of Novel Reactivity Patterns

The reactivity of halogenated catechols is largely dictated by the electron-withdrawing nature of the halogen substituents. These groups can significantly influence the molecule's electronic properties, affecting reaction rates and the stability of intermediates. nih.govnih.gov The presence of halogens is known to increase the reactivity and interfacial binding strength of the catechol moiety. nih.gov

Future research will likely focus on leveraging this modified reactivity. A key reaction pathway for catechols is oxidation to form highly reactive o-quinones. psu.edu These intermediates can readily participate in subsequent reactions, such as Michael additions with various nucleophiles, leading to the formation of complex heterocyclic compounds. nih.govrsc.orgpsu.edu The electron-withdrawing bromo- and chloro- groups in 5-Bromo-3-chlorobenzene-1,2-diol are expected to facilitate this oxidation and influence the subsequent coupling reactions.

Another area of exploration is polymerization. Studies on substituted catechols have shown that the initial coupling products can undergo further oxidation and polymerization, leading to larger, more complex structures. psu.edu Understanding and controlling these polymerization processes for halogenated catechols could lead to new materials with tailored properties.

Advanced Spectroscopic and In Situ Characterization Techniques

A deeper understanding of the structure and reactivity of this compound and related compounds relies on sophisticated analytical techniques. A combination of spectroscopic methods is crucial for unambiguous structure confirmation and for probing reaction dynamics.

Nuclear Magnetic Resonance (NMR) Spectroscopy : 1H and 13C NMR are fundamental for confirming the chemical structure of newly synthesized halogenated catechols. nih.govnih.gov Specific chemical shifts can provide insights into the electronic environment of the aromatic ring and the influence of the halogen substituents. acs.orgnih.gov

Mass Spectrometry (MS) : This technique is essential for determining the molecular weight and fragmentation patterns of catechol derivatives, helping to confirm their identity, particularly for products of complex reactions. nih.govuky.edu